The primary source of steviolbioside is the leaves of Stevia rebaudiana, a plant native to South America. This plant has been used traditionally for centuries as a sweetener and herbal remedy. The glycosides extracted from the leaves, including steviolbioside, are significantly sweeter than sucrose, making them attractive alternatives for sugar in various products.
Steviolbioside belongs to the class of compounds known as diterpenoid glycosides. These compounds are characterized by their diterpene aglycone structure, which in the case of steviolbioside, is based on the steviol molecule (ent-13-hydroxyur-16-en-19-oic acid). It is classified alongside other steviol glycosides such as rebaudioside A and stevioside, each differing in their sugar composition and arrangement.
The synthesis of steviolbioside can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic methods often utilize specific glycosyltransferases that facilitate the transfer of sugar moieties to the steviol backbone.
Recent studies have optimized conditions for enzymatic synthesis using response surface methodology to enhance yield and specificity. Parameters such as temperature, pH, and enzyme concentration are critical in maximizing the production of steviolbioside during these reactions .
The molecular structure of steviolbioside consists of a steviol aglycone linked to sugar units through glycosidic bonds. The typical structure includes:
The molecular formula for steviolbioside is with a molecular weight of approximately 478.54 g/mol. The compound exhibits characteristic peaks in mass spectrometry that help identify its structure during analytical assessments .
Steviolbioside can undergo various chemical reactions including hydrolysis, where the glycosidic bonds can be cleaved under acidic or enzymatic conditions, releasing free sugars and yielding steviol.
Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to monitor these reactions and quantify the products formed during hydrolysis or degradation processes .
The sweetness of steviolbioside arises from its interaction with taste receptors on the tongue, specifically the sweet taste receptor T1R2/T1R3 heterodimer. Upon binding, it activates these receptors leading to a sweet taste sensation without contributing calories.
Research indicates that the intensity of sweetness correlates with the number and type of sugar units attached to the aglycone; for instance, modifications at positions C-13 and C-19 significantly influence sweetness perception .
Relevant analyses indicate that steviolbioside retains its sweetness profile across various pH levels, making it suitable for diverse food applications .
Steviolbioside has several scientific uses primarily in food technology:
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